molecular formula C17H18N2O3 B5880357 N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B5880357
M. Wt: 298.34 g/mol
InChI Key: DYQFIKCTJBKNLY-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide is a chemical compound with the molecular formula C16H16N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-aminophenol, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(4-(4-acetylamino-phenoxy)-phenyl)-acetamide
  • N-(4-(acetylamino-methyl)-phenyl)-acetamide

Uniqueness

N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)22-11-17(21)19-16-6-4-3-5-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFIKCTJBKNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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